molecular formula C26H26N4O B14094535 2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

Cat. No.: B14094535
M. Wt: 410.5 g/mol
InChI Key: TTWCXMBGMVVNOR-UHFFFAOYSA-N
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Description

2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a piperazine ring substituted with a diphenylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazolinone intermediate.

    Substitution with Diphenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring, often using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction can yield fully or partially reduced quinazolinone or piperazine derivatives.

Scientific Research Applications

2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and toxicity profiles. Studies aim to understand how the compound is absorbed, distributed, metabolized, and excreted in the body.

    Biochemistry: The compound is used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    2-piperazin-1-yl-1H-quinazolin-4-one: This compound shares the quinazolinone core and piperazine ring but lacks the diphenylmethyl group.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a similar piperazine ring but is fused with a pyrimidine core instead of a quinazolinone core.

Uniqueness

The presence of the diphenylmethyl group in 2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent. Additionally, the unique combination of the quinazolinone core and the substituted piperazine ring provides a distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(4-benzhydrylpiperazin-1-yl)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C26H26N4O/c31-26-22-13-7-8-14-23(22)27-24(28-26)19-29-15-17-30(18-16-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25H,15-19H2,(H,27,28,31)

InChI Key

TTWCXMBGMVVNOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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